4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide
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Overview
Description
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Butanamide Chain: The butanamide chain can be introduced through amide bond formation using reagents like carbodiimides (e.g., DCC) or coupling agents (e.g., EDCI).
Introduction of the Triazole Ring:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the triazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted indole or triazole derivatives, depending on the nucleophile used.
Scientific Research Applications
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The triazole ring can also play a role in binding to specific sites on proteins, enhancing the compound’s overall bioactivity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive inhibition of α-glucosidase.
4-(di(1H-indol-3-yl)methyl)phenol: An antagonist of the orphan nuclear receptor Nur77.
2-(5-Methoxy-1H-indol-3-yl)ethanamine:
Uniqueness
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide is unique due to its combination of an indole ring and a triazole ring, which provides a distinct set of chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H23N5O |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]butanamide |
InChI |
InChI=1S/C18H23N5O/c1-12(2)10-16-20-18(23-22-16)21-17(24)9-5-6-13-11-19-15-8-4-3-7-14(13)15/h3-4,7-8,11-12,19H,5-6,9-10H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
CJCJYAXLQZLOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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